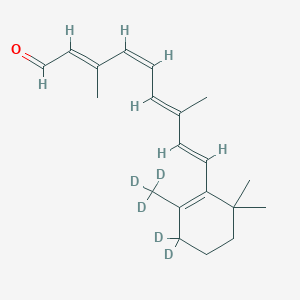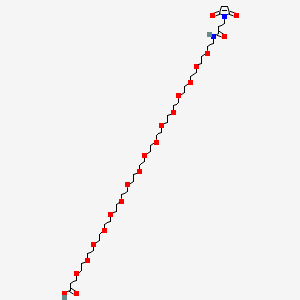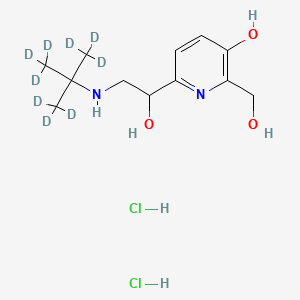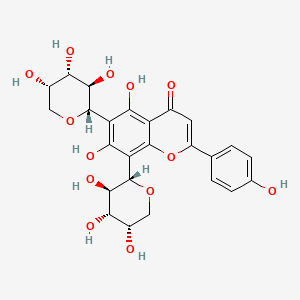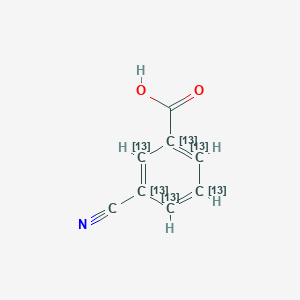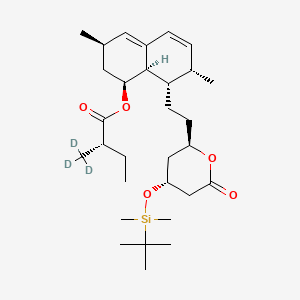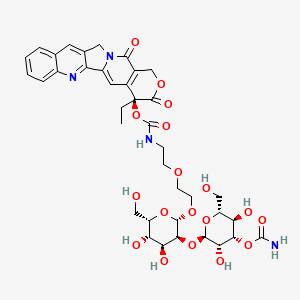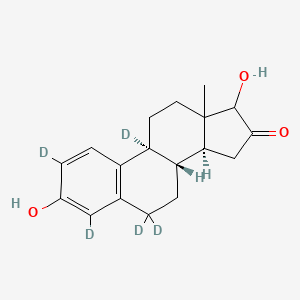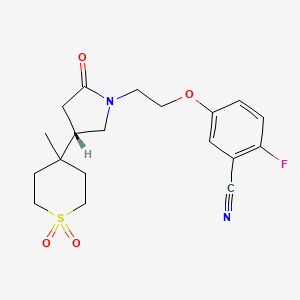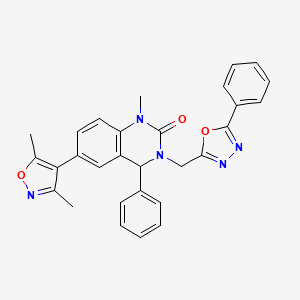
BRD4 Inhibitor-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 Inhibitor-19 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRD4 Inhibitor-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the coupling of a benzo[d]isoxazol scaffold with various substituents to enhance binding affinity and selectivity towards BRD4 . For instance, a typical reaction might involve the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane as solvents .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands .
Analyse Des Réactions Chimiques
Types of Reactions: BRD4 Inhibitor-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
BRD4 Inhibitor-19 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BRD4 in various chemical processes.
Biology: Investigates the biological functions of BRD4 in cell proliferation, differentiation, and apoptosis.
Medicine: Explores therapeutic potential in treating cancers such as acute myeloid leukemia, prostate cancer, and breast cancer
Mécanisme D'action
BRD4 Inhibitor-19 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression and reduced cell proliferation . The molecular targets include histone acetyltransferases and transcriptional machinery involved in gene regulation .
Comparaison Avec Des Composés Similaires
JQ1: Another potent BRD4 inhibitor with a similar mechanism of action.
I-BET762: A selective inhibitor of BET proteins, including BRD4.
RVX-208: A selective inhibitor of BRD4 with applications in cardiovascular diseases .
Uniqueness of BRD4 Inhibitor-19: this compound stands out due to its high binding affinity and selectivity towards BRD4, making it a promising candidate for therapeutic development. Its unique chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C29H25N5O3 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-4-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4H-quinazolin-2-one |
InChI |
InChI=1S/C29H25N5O3/c1-18-26(19(2)37-32-18)22-14-15-24-23(16-22)27(20-10-6-4-7-11-20)34(29(35)33(24)3)17-25-30-31-28(36-25)21-12-8-5-9-13-21/h4-16,27H,17H2,1-3H3 |
Clé InChI |
MIPKYDRPRCWVOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NN=C(O5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


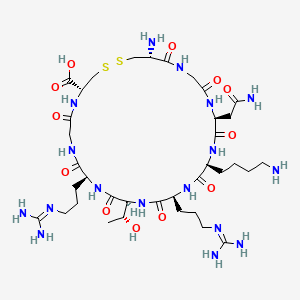
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
